![molecular formula C21H28N2O3 B5976731 2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976731.png)
2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the spirocyclic class of compounds and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been suggested that this compound may act by modulating the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It has also been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in the inflammatory response, such as COX-2 and iNOS. It has also been shown to have antioxidant properties and to be able to scavenge free radicals. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its potential as a novel compound with promising applications in scientific research. However, the limitations of using this compound include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one. These include further studies to fully understand its mechanism of action and potential side effects, as well as studies to optimize its synthesis and potential applications in the treatment of various diseases. Additionally, further studies are needed to investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has shown promising results in various scientific research applications. The synthesis method for this compound involves a multi-step process, and its mechanism of action is not fully understood. This compound has been shown to have a number of biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the study of this compound have been identified.
Synthesis Methods
The synthesis of 2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process. The first step involves the reaction of 3-methoxybenzaldehyde with cyclopropaneacetic acid to form the corresponding cyclopropylacetaldehyde. The second step involves the reaction of the cyclopropylacetaldehyde with 1,2-diaminocyclohexane to form the corresponding imine. The final step involves the cyclization of the imine to form the spirocyclic compound.
Scientific Research Applications
2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its use as a potential anti-inflammatory agent, an antidepressant, and an antitumor agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
2-(2-cyclopropylacetyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-26-18-5-2-4-17(12-18)14-22-10-3-8-21(20(22)25)9-11-23(15-21)19(24)13-16-6-7-16/h2,4-5,12,16H,3,6-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFHUACVFIDVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropylacetyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
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